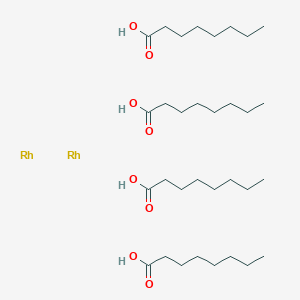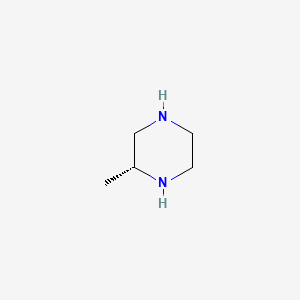
ZM 39923 hydrochloride
Descripción general
Descripción
ZM 39923 hydrochloride is a potent inhibitor of Janus Kinase 3 (JAK3) with a pIC50 value of 7.1 . It also inhibits epidermal growth factor receptor (EGFR), JAK1, and cyclin-dependent kinase 4 (CDK4) with IC50s of 2.4, 40, and 10 µM, respectively . It is also sensitive to transglutaminase .
Molecular Structure Analysis
The molecular formula of ZM 39923 hydrochloride is C23H25NO • HCl . Its InChI code is InChI=1S/C23H25NO.ClH/c1-18(2)24(17-19-8-4-3-5-9-19)15-14-23(25)22-13-12-20-10-6-7-11-21(20)16-22;/h3-13,16,18H,14-15,17H2,1-2H3;1H .Physical And Chemical Properties Analysis
ZM 39923 hydrochloride is a crystalline solid . It has a formula weight of 367.9 . It is soluble in DMF (10 mg/ml), DMSO (5 mg/ml), and ethanol (2 mg/ml) . Its λmax values are 249, 285, 336, 346 nm .Aplicaciones Científicas De Investigación
JAK3 Inhibition
ZM 39923 hydrochloride is a potent, selective inhibitor of Janus tyrosine kinase 3 (JAK3) . It has a pIC50 value of 7.1 for JAK3 . JAK3 is an enzyme that plays a crucial role in the signaling pathways of various cytokines and growth factors, and its inhibition can be beneficial in treating autoimmune diseases and certain types of cancer.
EGFR Inhibition
ZM 39923 hydrochloride also inhibits the Epidermal Growth Factor Receptor (EGFR) with a pIC50 value of 5.6 . EGFR is a protein that helps cells grow and divide. When EGFR is overactive, it can cause cells to multiply too quickly, leading to the development of tumors. Therefore, EGFR inhibitors are used in cancer treatment.
JAK1 Inhibition
This compound has a pIC50 value of 4.4 for JAK1 . JAK1 is another member of the Janus kinase family, and it plays a role in the signaling of several cytokines. Inhibiting JAK1 can help in the treatment of inflammatory diseases and certain cancers.
CDK4 Inhibition
ZM 39923 hydrochloride has an inhibitory effect on Cyclin-Dependent Kinase 4 (CDK4) with a pIC50 value of less than 5.0 . CDK4 is a protein that regulates cell division. Inhibiting CDK4 can prevent the uncontrolled growth of cells, which is beneficial in cancer treatment.
TGM2 Inhibition
ZM 39923 hydrochloride has been reported to inhibit the activity of tissue transglutaminase (TGM2) with an IC50 value of 10 nM . TGM2 is an enzyme that plays a role in various biological processes, including cell differentiation, apoptosis, and wound healing. Its inhibition can be useful in the treatment of several diseases.
VEGF Expression
In confluent ARPE-19 cells, pretreatment with ZM 39923 followed by acrolein treatment resulted in increased Vascular Endothelial Growth Factor (VEGF) expression . VEGF is a protein that stimulates the formation of blood vessels. Modulating its expression can have implications in the treatment of diseases like cancer and age-related macular degeneration.
Mecanismo De Acción
Target of Action
ZM 39923 hydrochloride is a potent, selective inhibitor of Janus tyrosine kinase 3 (JAK3) . It also potently inhibits tissue transglutaminase (TGM2) . These proteins play crucial roles in various cellular processes. JAK3 is involved in signal transduction from cytokine receptors to influence cell growth, differentiation, and immune response. TGM2 is involved in the post-translational modification of proteins and plays a role in processes like apoptosis, cell growth, and differentiation .
Mode of Action
ZM 39923 hydrochloride interacts with its targets by binding to the active sites of JAK3 and TGM2, thereby inhibiting their activity . This interaction results in the modulation of the downstream signaling pathways associated with these proteins .
Biochemical Pathways
The inhibition of JAK3 and TGM2 by ZM 39923 hydrochloride affects the JAK-STAT signaling pathway and the post-translational modification of proteins, respectively . The downstream effects of these pathway modulations can lead to changes in cell growth, differentiation, and immune response .
Pharmacokinetics
It is known that the compound breaks down in neutral buffer (t ½ = 36 mins, ph 743, 25°C) to form ZM 449829 .
Result of Action
The molecular and cellular effects of ZM 39923 hydrochloride’s action include the inhibition of cell growth and differentiation, modulation of immune response, and alteration of protein structures through the inhibition of post-translational modifications .
Action Environment
The action, efficacy, and stability of ZM 39923 hydrochloride can be influenced by various environmental factors. For instance, the compound’s stability is affected by the pH of its environment, as it breaks down in neutral buffer . Other factors such as temperature, presence of other molecules, and cellular conditions can also influence its action and efficacy .
Safety and Hazards
ZM 39923 hydrochloride is for research use only and is not for human or veterinary use . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental exposure, specific first aid measures are recommended .
Propiedades
IUPAC Name |
3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO.ClH/c1-18(2)24(17-19-8-4-3-5-9-19)15-14-23(25)22-13-12-20-10-6-7-11-21(20)16-22;/h3-13,16,18H,14-15,17H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTUORMLOPXPBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(=O)C1=CC2=CC=CC=C2C=C1)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017077 | |
| Record name | ZM 39923-hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ZM 39923 hydrochloride | |
CAS RN |
58753-54-1, 1021868-92-7 | |
| Record name | ZM 39923 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058753541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZM 39923-hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)-](/img/structure/B1662034.png)
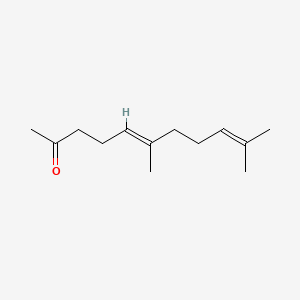
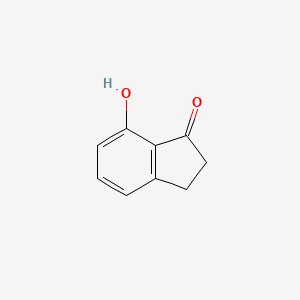
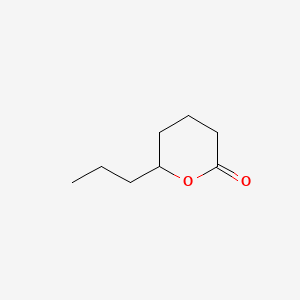
![3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid](/img/structure/B1662044.png)
![(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6S)-6-(4-Methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol](/img/structure/B1662045.png)
![1H-Imidazole, 2-(2-chlorophenyl)-1-[2-(2-chlorophenyl)-4,5-diphenyl-2H-imidazol-2-yl]-4,5-diphenyl-](/img/structure/B1662046.png)
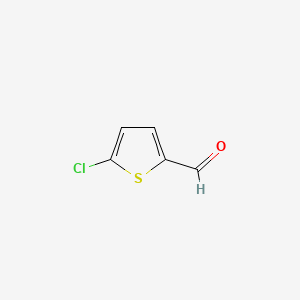

![Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester](/img/structure/B1662049.png)
